molecular formula C15H16NO2P B12904229 N-((Diphenylphosphoryl)methyl)acetamide CAS No. 111862-96-5

N-((Diphenylphosphoryl)methyl)acetamide

Cat. No.: B12904229
CAS No.: 111862-96-5
M. Wt: 273.27 g/mol
InChI Key: RHPGQFJGACOACI-UHFFFAOYSA-N
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Description

N-((Diphenylphosphoryl)methyl)acetamide is an organophosphorus acetamide derivative characterized by a phosphoryl group (P=O) attached to a methylene bridge, which is further linked to an acetamide moiety.

Properties

CAS No.

111862-96-5

Molecular Formula

C15H16NO2P

Molecular Weight

273.27 g/mol

IUPAC Name

N-(diphenylphosphorylmethyl)acetamide

InChI

InChI=1S/C15H16NO2P/c1-13(17)16-12-19(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,16,17)

InChI Key

RHPGQFJGACOACI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Diphenylphosphoryl)methyl)acetamide typically involves the reaction of diphenylphosphoryl acetic acid with trichlorophosphine to form an intermediate acid chloride. This intermediate is then reacted with a phosphoryl-substituted amine in the presence of a base such as triethylamine to yield the target compound . The reaction conditions often include the use of solvents to reduce the activation energy and facilitate the reaction steps.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((Diphenylphosphoryl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphoryl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions yield phosphoryl derivatives, while reduction reactions produce amine derivatives.

Scientific Research Applications

N-((Diphenylphosphoryl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((Diphenylphosphoryl)methyl)acetamide involves its interaction with molecular targets through its phosphoryl and amide groups. These interactions can lead to the formation of stable complexes with metal ions or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamides

Substituent Effects on Physicochemical Properties

  • N,N-Dimethylacetamide (): Molecular Weight: 87.12 g/mol Melting Point: -20°C, Boiling Point: 163–165°C Key Features: High polarity and miscibility with water due to the dimethylamino group. Lacks aromatic or bulky substituents, resulting in lower thermal stability compared to phosphorylated analogs.
  • N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide (): Structure: Contains a naphthol-phenolic group and acetamide. Dihedral Angles: Naphthalene and benzene rings form angles of ~81.5–84.7°, influencing crystal packing and solubility. Intramolecular N–H⋯O and O–H⋯O hydrogen bonds enhance stability . Synthesis: Catalyst-driven condensation (e.g., phenylboronic acid) under solvent-free conditions .
  • N-(3,4-Dimethylphenyl)acetamide ():

    • Molecular Weight : 163.22 g/mol
    • Melting Point : 96–98°C
    • Key Features : Methyl groups on the phenyl ring increase hydrophobicity compared to unsubstituted acetamides.
  • N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide (): Structure: Combines electron-withdrawing (Cl, NO₂) groups. Applications: Potential agrochemical/pharmaceutical uses due to enhanced reactivity from nitro and chloro substituents.

Data Tables

Table 1: Physicochemical Properties of Selected Acetamides

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituents
N,N-Dimethylacetamide () 87.12 -20 163–165 Dimethylamino
N-(3,4-Dimethylphenyl)acetamide 163.22 96–98 N/A 3,4-Dimethylphenyl
N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide () ~325 (estimated) N/A N/A Naphthol, phenyl
N-((Diphenylphosphoryl)methyl)acetamide (Inferred) ~319 (estimated) >100 (estimated) N/A Diphenylphosphoryl

Research Implications and Limitations

  • Knowledge Gaps: Direct data on this compound are absent in the evidence, necessitating extrapolation from analogs.
  • Contradictions : Fluorinated acetamides () show higher bioactivity than methylated analogs, but phosphorylated compounds may prioritize stability over solubility.

Biological Activity

N-((Diphenylphosphoryl)methyl)acetamide is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a diphenylphosphoryl group attached to a methyl group, which is further connected to an acetamide moiety. The molecular formula can be represented as C11H14N1O2PC_{11}H_{14}N_{1}O_{2}P, indicating the presence of phosphorus, which contributes to its distinctive chemical properties.

Biological Activities

Research indicates that compounds containing diphenylphosphoryl groups exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential utility as antimicrobial agents.
  • Antitumor Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways in targeted organisms.

The biological activity of this compound is likely mediated through several mechanisms:

  • Interaction with Biological Macromolecules : The phosphoryl group can facilitate interactions with proteins and nucleic acids, potentially altering their function.
  • Alteration of Cellular Signaling Pathways : By inhibiting key enzymes or receptors, the compound may disrupt normal cellular signaling, leading to therapeutic effects.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluating the antimicrobial properties of similar diphenylphosphoryl compounds found that they exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 mM .
  • Cytotoxicity Assays :
    In vitro assays on cancer cell lines demonstrated that this compound derivatives could reduce cell viability significantly at concentrations as low as 10 µM, suggesting a strong potential for anticancer applications .
  • Enzyme Inhibition Studies :
    Research has indicated that the compound may inhibit certain phosphatases, which are crucial in various signaling pathways. This inhibition can lead to altered cellular responses and has been linked to therapeutic effects in cancer treatment .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
N-MethylacetamideSimple amideLacks phosphorus; primarily used as a solvent
N,N-DimethylacetamideDimethyl derivative of acetamideHigher solubility; used in pharmaceuticals
Diphenylphosphine oxidePhosphorus-containing compoundServes as a precursor for various phosphonates
N-Tris(2-aminoethyl)-2-diphenylphosphoryl acetamideTripodal ligandExhibits unique chelation properties

The table above illustrates how this compound stands out due to its combination of phosphonate and amide functionalities, enhancing its reactivity and biological activity compared to simpler analogs.

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